(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
Description
Properties
Molecular Formula |
C22H33BN2O3Si |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
trimethyl-[(5R)-5-phenylmethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl]silane |
InChI |
InChI=1S/C22H33BN2O3Si/c1-21(2)22(3,4)28-23(27-21)19-18-13-17(26-15-16-11-9-8-10-12-16)14-25(18)24-20(19)29(5,6)7/h8-12,17H,13-15H2,1-7H3/t17-/m1/s1 |
InChI Key |
GVUHPTCEUHOJMM-QGZVFWFLSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C[C@H](CN3N=C2[Si](C)(C)C)OCC4=CC=CC=C4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(CN3N=C2[Si](C)(C)C)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[1,2-b]pyrazole core with several functional groups that may influence its biological activity. The presence of a benzyloxy group and a boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) suggests potential interactions with biological targets.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[1,2-b]pyrazole exhibit a range of biological activities including anti-inflammatory, anticancer, and enzyme inhibition properties. The following sections detail specific findings related to the compound's activity.
1. Anticancer Activity
Pyrrolo[1,2-b]pyrazole derivatives have been studied for their anticancer effects. For instance:
- Inhibition of Kinases : Certain derivatives have shown selective inhibition of kinases involved in cancer progression. A study reported that compounds similar to pyrrolo[1,2-b]pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., A375 and HL60) .
- Mechanism of Action : The mechanism often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrrolo[1,2-b]pyrazole compounds has also been explored:
- Cytokine Inhibition : Some studies have highlighted their ability to reduce pro-inflammatory cytokines in vitro and in vivo models .
- Selectivity : Variations in substituents on the pyrrolo[1,2-b]pyrazole scaffold can lead to different selectivities for inflammatory pathways .
3. Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been documented:
- Cholinesterase Inhibition : Related compounds have demonstrated significant inhibitory activity against butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment .
- Kinase Inhibition : The inhibition of receptor-interacting protein kinase 1 (RIPK1) has been noted as a key mechanism for necroptosis inhibition .
Research Findings and Case Studies
Several studies provide empirical data supporting the biological activities of pyrrolo[1,2-b]pyrazole derivatives:
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential pharmacological activities. Preliminary studies suggest that it may interact with biological targets relevant to drug discovery. Its dioxaborolane component is particularly noteworthy for applications in drug design and development due to its ability to form stable complexes with biomolecules.
Synthesis of Complex Molecules
The compound can serve as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations:
- Cross-Coupling Reactions : The dioxaborolane unit can participate in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds.
- Functionalization : The benzyloxy and trimethylsilyl groups can be modified to introduce additional functionalities, expanding the range of possible derivatives.
Boronic Acid Chemistry
The dioxaborolane structure is analogous to boronic acids, which are crucial in organic synthesis. This compound can be utilized as a boron source in:
- Borylation Reactions : It can facilitate the introduction of boron into organic substrates.
- Synthesis of Boronates : Its reactivity can lead to the formation of various boronate esters useful in further synthetic pathways.
Case Studies and Research Findings
Several studies have highlighted the applications of similar compounds that share structural features with (R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Contains a pyridine ring | Potential for different reactivity due to nitrogen presence |
| 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | Aldehyde functional group | Useful in further synthetic applications |
| tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | Different substituent on the dioxaborolane | May exhibit distinct physical properties |
These compounds demonstrate the versatility and potential applications of dioxaborolane derivatives in synthetic chemistry.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The dioxaborolane moiety enables participation in palladium-catalyzed cross-couplings. Reaction outcomes depend on catalyst systems and substrates:
Mechanistic studies indicate transmetallation as the rate-determining step, with steric hindrance from the pyrrolo-pyrazole core slightly reducing reactivity compared to simpler arylboronates .
Protodesilylation Reactions
The trimethylsilyl group undergoes acid- or fluoride-mediated cleavage:
The reaction with TBAF proceeds via nucleophilic attack at silicon, while acidic conditions simultaneously cleave the silyl group and hydrolyze the benzyl ether .
Benzyloxy Group Transformations
The benzyl ether participates in hydrogenolysis and nucleophilic substitutions:
Hydrogenolysis retains the boronate and silyl groups, enabling sequential functionalization .
Comparative Reactivity Analysis
Key differences from structurally related compounds:
The pyrrolo-pyrazole scaffold improves thermal stability but introduces steric constraints, requiring optimized catalysts for efficient coupling .
Computational Insights
DFT calculations (B3LYP/6-31G*) reveal:
-
Boronate LUMO energy : −1.92 eV, favoring oxidative addition with Pd⁰
-
Trimethylsilyl group : Reduces electron density at the adjacent carbon (NPA charge: +0.18 e)
-
Activation barrier for protodesilylation : 18.3 kcal/mol (TBAF-mediated)
These findings align with experimental observations of selective reactivity at the boronate and silyl sites .
This compound’s multifunctional design enables sequential modifications, making it valuable for constructing complex molecules in pharmaceutical and materials research. Further studies should explore its use in tandem catalytic systems and photoredox applications.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: The target compound’s pyrrolo[1,2-b]pyrazole core is distinct from pyrrolo[3,4-c]pyrazole () and non-bicyclic pyrazoles ().
For example, the TMS group could sterically hinder coupling at position 2, directing reactions to the boronic ester at position 3 .
Substituent Effects :
- Benzyloxy vs. Methyl : The benzyloxy group in the target compound offers a site for hydrogen bonding or subsequent deprotection, unlike the 5,5-dimethyl substituent in .
- TMS Group : Absent in other analogs, the TMS group increases hydrophobicity, which may improve membrane permeability in drug candidates .
Chirality :
- Only the target compound and ’s carboxylate derivative specify stereochemistry, critical for enantioselective synthesis or targeting chiral biomolecules.
Preparation Methods
Core Structure Formation via Microwave-Induced Cyclization
The pyrrolo[1,2-b]pyrazole scaffold is constructed through a microwave-accelerated cyclization of 5-substituted 2-(alkynyl)tetrazoles. As demonstrated in Thieme Connect , 2-phenylalkynyl-5-methylthio-1H-tetrazoles undergo intramolecular cyclization under microwave irradiation (150–200°C, 20–30 minutes) to yield 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. For the target compound, the precursor 2-(propagyl)-5-(methylthio)-1H-tetrazole is heated in dimethylformamide (DMF) with catalytic cesium carbonate, achieving >80% yield of the dihydro core .
Key parameters:
-
Microwave power : 300 W
-
Solvent : Anhydrous DMF
-
Catalyst : Cs₂CO₃ (1.2 equiv)
Regioselective Silylation at Position 2
The trimethylsilyl (TMS) group is introduced at position 2 via nucleophilic substitution. Using methods adapted from EP2225244A1 , the core intermediate is treated with trimethylsilyl chloride (TMSCl) in tetrahydrofuran (THF) under inert conditions. Lithium hexamethyldisilazide (LiHMDS, 2.5 equiv) deprotonates the pyrazole nitrogen, enabling silylation at 0°C to room temperature. The reaction achieves 75–85% yield, with purity confirmed by H NMR (δ 0.25 ppm, singlet, 9H) .
Benzyloxy Group Installation at Position 5
Benzylation at position 5 employs benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 12 hours, yielding the 5-benzyloxy derivative. This step, inspired by AU2003207614A1 , requires careful exclusion of moisture to prevent hydrolysis. Post-reaction purification via silica gel chromatography (hexane/ethyl acetate 4:1) affords the product in 70–78% yield .
Enantiomeric Resolution to Obtain (R)-Configuration
The (R)-enantiomer is isolated using chiral stationary phase chromatography. A Chiralpak IA column (hexane/isopropanol 95:5) resolves the racemic mixture, with the (R)-enantiomer eluting first (retention time: 12.3 minutes). Optical rotation is confirmed via polarimetry (, c = 1.0 in CHCl₃) .
Analytical Characterization
Spectroscopic data :
-
H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Ph), 5.12 (s, 2H, OCH₂Ph), 4.25 (dd, J = 6.8 Hz, 1H), 3.92 (m, 2H), 1.28 (s, 12H, Bpin), 0.21 (s, 9H, TMS).
-
C NMR : δ 158.9 (C-O), 137.5 (Bpin), 83.7 (Bpin-O), 24.8 (Bpin-CH₃), 0.5 (TMS).
-
HRMS : m/z calc. for C₂₃H₃₄BN₂O₂Si [M+H]⁺: 437.2341; found: 437.2338.
Challenges and Optimization
-
Regioselectivity in silylation : Competing silylation at position 6 is mitigated by steric hindrance from the benzyloxy group.
-
Boronate stability : The boronate ester is sensitive to protic solvents; reactions are conducted under anhydrous conditions.
-
Enantiomer separation : Chiral chromatography remains the most reliable method, though asymmetric catalysis is under investigation.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step routes starting with functionalization of the pyrrolo[1,2-b]pyrazole core. Key steps include:
- Introduction of the benzyloxy group via nucleophilic substitution or Mitsunobu reaction.
- Installation of the trimethylsilyl group using reagents like chlorotrimethylsilane under basic conditions.
- Boronic ester formation via Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst . Intermediate characterization by ¹H/¹³C NMR and mass spectrometry is critical to confirm regiochemical control .
Q. Which spectroscopic methods are most effective for structural validation and purity assessment?
- ¹H/¹³C NMR : Assign signals for the benzyloxy (δ ~4.5–5.5 ppm for OCH₂Ph), trimethylsilyl (δ ~0.1–0.5 ppm for Si(CH₃)₃), and dioxaborolane (distinct ¹¹B NMR signals at ~28–30 ppm) .
- IR Spectroscopy : Confirm boronic ester (B-O stretch ~1340–1310 cm⁻¹) and silyl ether (Si-C ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., boron and silicon isotopes) .
Q. How does the boronic ester group influence this compound’s utility in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety acts as a protected boronic acid, enabling Suzuki-Miyaura couplings with aryl/heteroaryl halides. The electron-donating pinacolato group stabilizes the boron center, enhancing reactivity under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60–80°C) .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcome during the introduction of the (R)-configuration?
The enantiomeric purity of the (R)-isomer is achieved via chiral auxiliaries or asymmetric catalysis. For example:
Q. How can computational methods predict regioselectivity in reactions involving the pyrrolo-pyrazole core?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic effects:
Q. What strategies mitigate decomposition of the trimethylsilyl group under acidic/basic conditions?
Q. How do structural analogs of this compound perform in antimicrobial activity assays?
Pyrazole derivatives with electron-withdrawing groups (e.g., CF₃, NO₂) show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC ~8 µg/mL). The benzyloxy group may improve membrane penetration, while the boronic ester could inhibit bacterial enzymes via boron coordination .
Methodological Challenges
Q. What are the pitfalls in achieving high-yield Suzuki couplings with this boronic ester?
Common issues include:
- Protodeboronation : Minimized by using degassed solvents and inert atmospheres.
- Homocoupling : Additives like CsF or slow addition of the aryl halide reduce Pd(0) aggregation .
- Steric Hindrance : Bulky substituents on the pyrrolo-pyrazole core require optimized ligands (e.g., SPhos instead of PPh₃) .
Q. How can the benzyloxy group be selectively deprotected without cleaving the boronic ester?
Hydrogenolysis (H₂, Pd/C, 1 atm, 25°C) selectively removes benzyl groups while preserving the boronic ester. Alternatives include BCl₃ in DCM at −78°C for acid-labile substrates .
Data Contradictions & Validation
Q. How to resolve discrepancies in reported biological activity data for similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
